molecular formula C22H22N2O3S B3462300 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide

Cat. No. B3462300
M. Wt: 394.5 g/mol
InChI Key: QDSHLYGGIAGJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that regulate the immune response. N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling pathways that lead to inflammation and tissue damage.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of autoimmune disease. The compound has also been shown to modulate the activity of immune cells, including T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the compound may have limited efficacy in patients with autoimmune diseases that are not driven by TYK2-mediated pathways.

Future Directions

There are several potential future directions for the development of N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide and other TYK2 inhibitors. One area of focus is the identification of biomarkers that can be used to predict response to treatment. Another area of interest is the combination of TYK2 inhibitors with other drugs that target different pathways in the immune system. Finally, the long-term safety and efficacy of TYK2 inhibitors will need to be evaluated in clinical trials.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide has been investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific enzyme called TYK2, which plays a critical role in the immune response.

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18-12-14-21(15-13-18)28(26,27)24(16-19-8-4-2-5-9-19)17-22(25)23-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHLYGGIAGJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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